3-Bromo-3-(trifluoromethyl)diazirine
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Overview
Description
3-Bromo-3-(trifluoromethyl)diazirine is a compound of significant interest in the field of chemical biology and materials science. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The compound is known for its utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds upon exposure to light .
Preparation Methods
The synthesis of 3-Bromo-3-(trifluoromethyl)diazirine typically involves the preparation of a tosyl oxime from an aryl trifluoromethyl ketone, followed by treatment with liquid ammonia to yield the corresponding diaziridine. The diaziridine is then oxidized to form the diazirine using various oxidants such as silver oxide . Industrial production methods often employ scalable and efficient Suzuki-Miyaura coupling conditions to ensure minimal perturbation of the diazirine structure .
Chemical Reactions Analysis
3-Bromo-3-(trifluoromethyl)diazirine undergoes a variety of chemical reactions, including:
Photochemical Reactions: Upon exposure to light, the diazirine ring loses nitrogen to form a reactive carbene intermediate.
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like N-bromosuccinimide.
Cross-Coupling Reactions: The compound is compatible with Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Common reagents used in these reactions include silver oxide for oxidation, N-bromosuccinimide for substitution, and palladium catalysts for cross-coupling. Major products formed from these reactions include various substituted diazirines and carbene intermediates .
Scientific Research Applications
3-Bromo-3-(trifluoromethyl)diazirine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3-Bromo-3-(trifluoromethyl)diazirine involves the generation of reactive carbene intermediates upon photochemical activation. These carbenes can insert into nearby C-H, O-H, or N-H bonds, forming covalent bonds with target molecules . This property makes the compound highly valuable for labeling and crosslinking applications in both biological and material sciences .
Comparison with Similar Compounds
3-Bromo-3-(trifluoromethyl)diazirine is unique due to its trifluoromethyl group, which enhances its stability and reactivity compared to other diazirines. Similar compounds include:
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Used for similar photoaffinity labeling applications.
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine: Contains additional functional groups for chemical probe synthesis.
These compounds share the diazirine core structure but differ in their substituents, which can influence their reactivity and application scope.
Properties
CAS No. |
117113-33-4 |
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Molecular Formula |
C2BrF3N2 |
Molecular Weight |
188.93 g/mol |
IUPAC Name |
3-bromo-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C2BrF3N2/c3-1(7-8-1)2(4,5)6 |
InChI Key |
SBTCLUTTYIKSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1(N=N1)(C(F)(F)F)Br |
Origin of Product |
United States |
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